1-acetyl-N-(4-fluorophenyl)prolinamide
Description
1-Acetyl-N-(4-fluorophenyl)prolinamide is a prolinamide derivative characterized by an acetyl group at the 1-position of the pyrrolidine ring and a 4-fluorophenyl substituent at the amide nitrogen. The acetyl group enhances metabolic stability, while the 4-fluorophenyl moiety may influence lipophilicity and target binding interactions, as seen in related compounds .
Properties
IUPAC Name |
1-acetyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9(17)16-8-2-3-12(16)13(18)15-11-6-4-10(14)5-7-11/h4-7,12H,2-3,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLOJMASXZWORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(4-fluorophenyl)prolinamide typically involves the reaction of 4-fluoroaniline with proline derivatives under specific conditions. One common method involves the acetylation of 4-fluoroaniline followed by coupling with proline derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. The industrial methods also emphasize the importance of efficient purification techniques such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(4-fluorophenyl)prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-acetyl-N-(4-fluorophenyl)prolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-fluorophenyl)prolinamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation.
Comparison with Similar Compounds
Structural and Functional Analogues
FAB1020 (4-(Ethanimidoylamino)-N-(4-Fluorophenyl)Benzamide Hydrobromide)
- Structure: Contains a 4-fluorophenyl group linked to a benzamide core with an ethanimidoylamino substituent.
- Activity: Potent inhibitor of inducible nitric oxide synthase (iNOS), designed to mimic 1400 W, a clinical candidate for inflammation .
- Comparison: Unlike 1-acetyl-N-(4-fluorophenyl)prolinamide, FAB1020 lacks the proline backbone but shares the 4-fluorophenyl group.
Thrombin-Inhibiting Prolinamide Derivatives (e.g., EP 3 643 703 A1)
- Structure : Fluorinated prolinamides with cyclohexyl and pyrazolopyridine groups (e.g., Example 122 in ).
- Activity : Act as thrombin inhibitors, with fluorine atoms improving binding selectivity and pharmacokinetic properties .
- Comparison : The 4-fluorophenyl group in this compound may similarly enhance enzyme-binding interactions, though its acetyl group could reduce polarity compared to bulkier substituents in thrombin inhibitors .
4-Fluoroisobutyrylfentanyl (4F-iBF)
- Structure : N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, a fentanyl analog.
- Activity : Opioid receptor agonist; the 4-fluorophenyl group contributes to receptor affinity and metabolic resistance .
- Comparison : While pharmacologically distinct, the shared 4-fluorophenyl motif highlights fluorine's role in optimizing ligand-receptor interactions across diverse targets .
Physico-Chemical Properties
*Estimated based on structural analogs.
- Fluorine substitution generally reduces metabolic degradation, as seen in FAB1020 and 4F-iBF, suggesting enhanced stability for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
